4-(Ethoxymethyl)-2,6-dimethylphenol
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Overview
Description
4-(Ethoxymethyl)-2,6-dimethylphenol is an organic compound with the chemical formula C11H16O2. It is a colorless to light yellow solid that is soluble in organic solvents such as ethanol, ether, and dimethylformamide at room temperature . This compound is used as an intermediate in chemical synthesis and has applications in various fields including pesticides, pharmaceuticals, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(Ethoxymethyl)-2,6-dimethylphenol generally involves the reaction of methyl phenol (or m-cresol) with ethyl chloromethyl ether . The specific preparation method can be determined according to specific experimental conditions. The reaction typically requires an inert atmosphere and room temperature conditions to ensure the stability of the compound .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet commercial demands. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Ethoxymethyl)-2,6-dimethylphenol undergoes various types of chemical reactions including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used for reduction reactions.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohol derivatives .
Scientific Research Applications
4-(Ethoxymethyl)-2,6-dimethylphenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Ethoxymethyl)-2,6-dimethylphenol involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by modulating oxidative stress pathways and protecting neuronal cells from neurotoxicity . The exact molecular targets and pathways are still under investigation, but it is believed to involve the regulation of reactive oxygen species (ROS) and the inhibition of neuroinflammatory processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Ethoxymethylphenol
- 4-Hydroxybenzyl ethyl ether
- α-Ethoxy-p-cresol
Uniqueness
4-(Ethoxymethyl)-2,6-dimethylphenol is unique due to its specific ethoxymethyl and dimethyl substitutions on the phenol ring, which confer distinct chemical properties and reactivity compared to other similar compounds . These structural differences can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
58661-27-1 |
---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
4-(ethoxymethyl)-2,6-dimethylphenol |
InChI |
InChI=1S/C11H16O2/c1-4-13-7-10-5-8(2)11(12)9(3)6-10/h5-6,12H,4,7H2,1-3H3 |
InChI Key |
KAQRKQRTMLHHLL-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CC(=C(C(=C1)C)O)C |
Origin of Product |
United States |
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